Naphthacene, 5-(1-naphthalenyl)-
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Overview
Description
Naphthacene, 5-(1-naphthalenyl)- is a polycyclic aromatic hydrocarbon It is a derivative of naphthacene, where a naphthalenyl group is attached at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthacene, 5-(1-naphthalenyl)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Naphthacene, 5-(1-naphthalenyl)- may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical modifications to introduce the naphthalenyl group. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthacene, 5-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Catalytic hydrogenation can reduce the aromatic rings to form partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully hydrogenated naphthacene derivatives.
Substitution: Halogenated naphthacene derivatives.
Scientific Research Applications
Naphthacene, 5-(1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Naphthacene, 5-(1-naphthalenyl)- involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its electronic properties are exploited in the design of organic semiconductors, where it facilitates charge transport.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings, similar in structure but different in electronic properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, but with a different arrangement compared to anthracene.
Uniqueness
Naphthacene, 5-(1-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and semiconductors.
Properties
IUPAC Name |
5-naphthalen-1-yltetracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-2-10-21-18-27-23(16-20(21)9-1)17-22-11-4-6-14-25(22)28(27)26-15-7-12-19-8-3-5-13-24(19)26/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFLHHQOWFQZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC6=CC=CC=C6C=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348192 |
Source
|
Record name | Naphthacene, 5-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52711-99-6 |
Source
|
Record name | Naphthacene, 5-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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